molecular formula C11H13BrN2S B12611794 1-(3-Bromophenyl)-3-cyclobutylthiourea CAS No. 885266-87-5

1-(3-Bromophenyl)-3-cyclobutylthiourea

Cat. No.: B12611794
CAS No.: 885266-87-5
M. Wt: 285.21 g/mol
InChI Key: VEJGLMYLDHDKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-cyclobutylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyclobutyl group in its structure makes this compound unique and potentially useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-cyclobutylthiourea typically involves the reaction of 3-bromophenyl isothiocyanate with cyclobutylamine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-cyclobutylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted thioureas with different functional groups.

    Oxidation Reactions: Products include sulfinyl and sulfonyl derivatives.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

1-(3-Bromophenyl)-3-cyclobutylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-cyclobutylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, while the thiourea moiety can form hydrogen bonds and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-3-cyclohexylthiourea: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    1-(3-Bromophenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a cyclobutyl group.

    1-(3-Bromophenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a cyclobutyl group.

Uniqueness

1-(3-Bromophenyl)-3-cyclobutylthiourea is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

885266-87-5

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

1-(3-bromophenyl)-3-cyclobutylthiourea

InChI

InChI=1S/C11H13BrN2S/c12-8-3-1-6-10(7-8)14-11(15)13-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,13,14,15)

InChI Key

VEJGLMYLDHDKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.